molecular formula C29H21F3N2O2 B2380111 2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole CAS No. 1022404-16-5

2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

Cat. No.: B2380111
CAS No.: 1022404-16-5
M. Wt: 486.494
InChI Key: RDMCFTQPJCXPFT-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a complex organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a methoxyphenyl group, two diphenyl groups, and a trifluoromethoxyphenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)ethanol: A simpler compound with a methoxyphenyl group and an ethanol moiety.

    4-(trifluoromethoxy)phenylboronic acid: Contains a trifluoromethoxyphenyl group and a boronic acid moiety.

    4-(trifluoromethyl)phenyl sulfone: Features a trifluoromethylphenyl group and a sulfone moiety.

Uniqueness

2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications. The presence of both methoxy and trifluoromethoxy groups can enhance its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21F3N2O2/c1-35-24-16-12-22(13-17-24)28-33-26(20-8-4-2-5-9-20)27(21-10-6-3-7-11-21)34(28)23-14-18-25(19-15-23)36-29(30,31)32/h2-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMCFTQPJCXPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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